2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile
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Overview
Description
2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile is a chemical compound with the molecular formula C11H12ClNO2 and a molecular weight of 225.67 g/mol . It is also known by other names such as 4-(3-Chloro-2-hydroxypropoxy)-benzeneacetonitrile . This compound is often used as an impurity reference material in the pharmaceutical industry, particularly in the context of cardiac drugs and beta blockers .
Preparation Methods
The synthesis of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile involves several steps. One common synthetic route includes the reaction of 4-hydroxybenzyl cyanide with epichlorohydrin in the presence of a base to form the desired product . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .
Chemical Reactions Analysis
2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield alcohol derivatives.
Scientific Research Applications
2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: The compound is studied for its interactions with biological molecules and potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile involves its interaction with specific molecular targets and pathways. As an impurity in beta blockers, it may influence the pharmacokinetics and pharmacodynamics of the primary active ingredients. The compound can bind to adrenergic receptors, affecting the regulation of heart rate and blood pressure .
Comparison with Similar Compounds
2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile can be compared with other similar compounds such as:
Atenolol: A beta blocker used to treat cardiovascular diseases. It shares structural similarities but has different pharmacological properties.
Metoprolol: Another beta blocker with a similar mechanism of action but distinct chemical structure.
Propranolol: A non-selective beta blocker used for various medical conditions, differing in its molecular composition and effects.
These comparisons highlight the uniqueness of this compound in terms of its specific applications and chemical properties.
Properties
IUPAC Name |
2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-7-10(14)8-15-11-3-1-9(2-4-11)5-6-13/h1-4,10,14H,5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABOWIZRCDUJON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OCC(CCl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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